molecular formula C19H24N2O2 B5850340 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol

Cat. No.: B5850340
M. Wt: 312.4 g/mol
InChI Key: BQSBBLWCKVMYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s as a potential treatment for obesity and type 2 diabetes. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol selectively binds to and activates β3-adrenergic receptors, leading to the activation of intracellular signaling pathways. This results in increased lipolysis, thermogenesis, and glucose uptake in adipose tissue and skeletal muscle. This compound has also been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.
Biochemical and Physiological Effects:
This compound has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to a reduction in body weight and adiposity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, this compound has been shown to relax the detrusor muscle in the urinary bladder, making it a potential treatment for overactive bladder.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in lab experiments is its selectivity for β3-adrenergic receptors, which allows for the specific activation of these receptors without affecting other adrenergic receptors. However, one limitation is its potential toxicity at high doses, which can lead to adverse effects such as tachycardia and hypertension.

Future Directions

There are several potential future directions for the use of 2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol in scientific research. One area of interest is its potential as a treatment for obesity and type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for overactive bladder, which affects millions of people worldwide. Additionally, the selective activation of β3-adrenergic receptors by this compound may have implications for the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease.

Synthesis Methods

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with benzyl chloride, followed by the reaction of the resulting benzylated phenol with piperazine and formaldehyde. The final product is purified through a series of chromatography and recrystallization steps.

Scientific Research Applications

2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol has been used extensively in scientific research for its ability to selectively activate β3-adrenergic receptors. These receptors are found in various tissues throughout the body, including adipose tissue, skeletal muscle, and the urinary bladder. Activation of β3-adrenergic receptors has been shown to increase lipolysis, thermogenesis, and glucose uptake, making this compound a potential therapeutic agent for obesity and type 2 diabetes.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-7-8-19(22)17(13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSBBLWCKVMYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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